delta-Opioid receptor peptide trifluoroacetate salt

Description

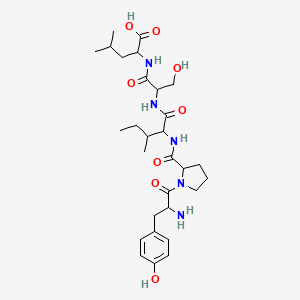

The delta-opioid receptor peptide trifluoroacetate salt, commonly exemplified by [D-Pen²,D-Pen⁵]enkephalin (DPDPE), is a synthetic enkephalin derivative engineered to selectively target delta-opioid receptors (DORs). DPDPE is provided as a trifluoroacetate (TFA) salt, a counterion widely used in peptide synthesis due to its compatibility with reverse-phase HPLC purification . This compound exhibits high selectivity for DORs, with a binding affinity (Ki) of 2.7 nM for delta receptors, compared to 713 nM and >1,500 nM for mu- (MOR) and kappa-opioid receptors (KOR), respectively . Functionally, DPDPE demonstrates neuroprotective and anticonvulsant properties in preclinical models, such as increasing seizure thresholds in rats and modulating pain responses . Its TFA salt form ensures stability and solubility in aqueous buffers, though residual TFA may require removal for cell-based assays due to cytotoxicity .

Properties

IUPAC Name |

2-[[2-[[2-[[1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H45N5O8/c1-5-17(4)24(27(39)32-22(15-35)25(37)31-21(29(41)42)13-16(2)3)33-26(38)23-7-6-12-34(23)28(40)20(30)14-18-8-10-19(36)11-9-18/h8-11,16-17,20-24,35-36H,5-7,12-15,30H2,1-4H3,(H,31,37)(H,32,39)(H,33,38)(H,41,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRLEUJNZXTNTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H45N5O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Amino Acid Loading

Solid-phase peptide synthesis (SPPS) serves as the cornerstone for producing delta-opioid receptor peptides. The Rink amide 4-methylbenzhydrylamine (MBHA) resin is predominantly employed due to its compatibility with fluorenylmethyloxycarbonyl (Fmoc) chemistry. Loading capacities typically range from 0.4–0.7 mmol/g, ensuring efficient elongation of peptide chains. Nonproteinogenic amino acids, such as 2',6'-dimethyltyrosine (Dmt), are incorporated using pre-synthesized Fmoc-protected derivatives. For instance, Fmoc-Dmt-OH is prepared via Pd-catalyzed C–H alkylation of tyrosine methyl ester, followed by silylation and picolinic acid-directed methylation.

Sequential Coupling Protocols

Coupling reactions utilize diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in a 3:3 molar ratio relative to amino acids to minimize side reactions. Each coupling cycle involves:

- Deprotection of the Fmoc group using 20% piperidine in dimethylformamide (DMF).

- Activation of the incoming amino acid with DIC/HOBt for 10 minutes.

- Reaction with the resin-bound peptide for 60–90 minutes at room temperature.

Kinetic studies reveal that Dmt residues at position 1 enhance coupling efficiency due to steric protection from ortho-methyl groups, achieving >98% incorporation per cycle.

Side-Chain Deprotection and Cleavage

Following chain assembly, side-chain protecting groups (e.g., tert-butyl ethers for serine) are removed, and the peptide is cleaved from the resin using a trifluoroacetic acid (TFA)/triethylsilane/water (95:2.5:2.5 v/v) mixture. This step simultaneously generates the peptide’s free C-terminus and protonates basic residues, facilitating trifluoroacetate salt formation.

Solution-Phase Synthesis Approaches

Mixed Anhydride Method for Dipeptide Fragments

Solution-phase synthesis is employed for hydrophobic segments prone to aggregation during SPPS. The mixed anhydride method involves:

- Reacting tert-butyloxycarbonyl (Boc)-protected 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) with isobutyl chloroformate in tetrahydrofuran (THF) at −15°C.

- Coupling the anhydride to a C-terminal amine (e.g., glycine benzyl ester) under basic conditions.

- Sequential deprotection using TFA/anisole (97:3 v/v) to yield Tic-Gly-NH-Bzl fragments.

Fragment Condensation

Dipeptide blocks are condensed with SPPS-derived sequences using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) as the coupling reagent. This strategy minimizes racemization and is critical for synthesizing cyclic analogs like Dmt-TicΨ[CH2-NH]Phe-Phe-NH2.

Deprotection and Cleavage Optimization

Acidolytic Cleavage Dynamics

Trifluoroacetic acid (TFA) cleavage efficiency depends on scavenger composition. Triethylsilane (TES) outperforms thioanisole in preventing tyrosine sulfonation, yielding peptides with >90% purity pre-purification. Prolonged exposure (>3 hours) to TFA induces aspartimide formation, necessitating strict time controls.

Trifluoroacetate Counterion Formation

During cleavage, protonation of the peptide’s N-terminal amine and basic side chains (e.g., lysine) by TFA generates the trifluoroacetate salt. This ionic form enhances solubility in acetonitrile/water gradients used in RP-HPLC.

Purification and Analytical Characterization

RP-HPLC Conditions

Purification employs Jupiter C18 or Waters Symmetry columns (250 × 30 mm) with 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B). A linear gradient from 10% B to 90% B over 25 minutes resolves closely related impurities, achieving ≥95% purity (Table 1).

Table 1: Representative Purification Data for Delta-Opioid Peptides

| Peptide Sequence | Column Type | Purity (%) | Yield (mg) |

|---|---|---|---|

| Dmt-Tic-Gly-NH-Bzl | Jupiter C18 | 98.2 | 96 |

| [Dmt1,5]N/OFQ(1-13)-NH2 | Symmetry C18 | 97.8 | 85 |

Mass Spectrometry and NMR Validation

Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weights within ±0.1 Da of theoretical values. Nuclear magnetic resonance (NMR) analyses (600 MHz, DMSO-d6) verify regioselective methylation of Dmt residues via aromatic proton splitting patterns (δ 6.85–7.15 ppm).

Pharmacological Profiling

Radioligand Binding Assays

Delta-opioid receptor affinity is assessed using [3H]diprenorphine displacement in C6 glioma cell membranes. Dmt-containing peptides exhibit subnanomolar Ki values, with UFP-505 (Dmt-Tic-Gly-NH-Bzl) showing Ki = 0.2 nM at DOR.

Functional Activity in Calcium Mobilization

In vitro efficacy is quantified via Gαi-mediated calcium flux inhibition. [Dmt1,5]N/OFQ(1-13)-NH2 demonstrates dual NOP/mu opioid receptor agonism (pEC50 = 9.29 at NOP, 7.71 at MOR), underscoring its bifunctional potential.

Chemical Reactions Analysis

Key Steps:

-

Resin Preparation :

-

Amino Acid Coupling :

-

Activated amino acids (e.g., Fmoc-AA-OH) are coupled using DIC (diisopropylcarbodiimide) or Oxyma Pure (ethyloxy carbonyl amino oxy) as coupling agents .

-

Nonproteinogenic residues (e.g., Dmt, Tic) require specialized synthesis. For example, 2′,6′-dimethyltyrosine (Dmt) is prepared via esterification, silyl protection, and Pd-catalyzed alkylation with CH₃I .

-

-

Cleavage and Salt Formation :

| Reagent | Purpose | Condition |

|---|---|---|

| Piperidine/DMF | Deprotection of Fmoc groups | 30 s at 70–75°C |

| Oxyma Pure/DIC | Activation of amino acids | 5 min at 75°C |

| TFA/water/phenol | Cleavage and salt formation | 30 min at 38°C |

Key Steps:

-

Linear Peptide Assembly :

-

Cyclization :

Cyclization Strategies

Cyclic peptides often exhibit higher receptor selectivity. For example, d-penicillamine derivatives are cyclized via:

-

Bromoacetylation : Introduction of a bromoacetyl group.

-

Thioether Formation : Deprotection of cysteine residues followed by intramolecular cyclization .

| Cyclization Method | Key Reagents | Outcome |

|---|---|---|

| Bromoacetylation | Bromoacetyl chloride | Cyclic monomers/dimers |

| Thioether Formation | TFA, DIPEA | Stabilized macrocycles |

Purification:

-

Reverse-phase HPLC : Gradients of acetonitrile/water with 0.1% TFA are used for final purification .

-

Analytical HPLC : Confirms purity ≥95% using columns like Jupiter C18 or Agilent Zorbax C18 .

Characterization:

| Technique | Purpose | Example |

|---|---|---|

| HPLC | Purity assessment | ≥95% purity |

| ESI-LRMS | Molecular weight | Dynorphin A (2147.484) |

Research Findings and Implications

-

Synthesis Parameter Optimization :

-

Salt Formation :

-

Activity Correlation :

Scientific Research Applications

The search results provide information regarding the applications of molecules that interact with delta opioid receptors (δOR), including peptides and peptidomimetics, but do not refer to a compound with the specific name "delta-Opioid receptor peptide trifluoroacetate salt." The information below discusses the applications of various δOR-related peptides and compounds.

Agonist vs. Antagonist Activity

- Agonists: Some δ opioid peptides can act as agonists, stimulating the receptor and producing a response. For example, [Bcp 1]TIPP was found to be a potent, selective δ opioid agonist . A novel δOR-selective agonist chemotype was identified from a high-throughput screen of CNS-targeted chemical libraries .

- Antagonists: Other δ opioid peptides act as antagonists, blocking the receptor and preventing a response. TIPP (H-Tyr-Tic-Phe-Phe-OH) and TIP (H-Tyr-Tic-Phe-OH) are examples of δ antagonists with high δ receptor selectivity .

Modifications to the structure of opioid peptides can convert agonists into antagonists and vice versa . For instance, substituting position 2 with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in ENK and DER analogs converted their respective agonist activities at DOR and MOR to DOR selective antagonists . Similarly, modifications of EM-2 and morphiceptin at position 3 with DPhe or D-2-Nal converted MOR agonist activity to antagonist activity .

Peptidomimetics

Peptidomimetics, which mimic the structure and function of peptides, have been explored for opioid peptide drug development . The substitution of certain amino acids can alter the activity of opioid peptides . For example, substituting Tyr 1 in the δ opioid antagonist TIPP with N-((4'-phenyl)-phenethyl)carboxamido]phenylalanine (Bcp) resulted in a potent, selective δ opioid agonist, whereas [Dbcp 1]TIPP retained high δ antagonist activity .

Fluorescent Antagonist Probes

Fluorescently labeled δOR antagonists have been developed for single-molecule microscopy (SMM) applications . These probes are used to investigate wild-type δOR localization and mobility at low physiological receptor densities, as well as the potential formation of δOR homodimers . The use of these probes has revealed that the majority of δORs exist as freely diffusing monomers on the cell surface in a simple cell model .

Pan-Opioid Antagonists

Structure-activity relationship (SAR) studies have been conducted to investigate ligand recognition features important for pan opioid receptor activity . Modifications to compounds like AT-076 have been shown to alter binding affinity at KOP, MOP, DOP, and NOP receptors . For example, replacing the 3-hydroxyl group of the phenylpiperidine with an amino group increased NOP binding affinity, while removal of the 7-OH group in the Tic moiety significantly dropped affinity at all receptors .

Lidocaine Concentration

Mechanism of Action

Delta-opioid receptor peptide trifluoroacetate salt exerts its effects by binding to the delta-opioid receptor, a GPCR. Upon binding, it activates the receptor, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP levels. This activation triggers downstream signaling pathways that modulate pain perception, mood, and other physiological responses. The receptor’s activation also involves the recruitment of beta-arrestins, which mediate receptor internalization and desensitization .

Comparison with Similar Compounds

Comparison with Similar Compounds

Receptor Selectivity and Binding Affinity

DPDPE’s selectivity profile distinguishes it from other opioid ligands. Key comparisons include:

| Compound | Receptor Selectivity (Ki, nM) | Salt Form | Key Functional Effects |

|---|---|---|---|

| DPDPE (TFA salt) | δ: 2.7; μ: 713; κ: >1,500 | Trifluoroacetate | Neuroprotection, ↑ seizure threshold |

| [D-Ala²,D-Leu⁵]Enkephalin | δ-selective (exact Ki unspecified) | Not specified | Hibernation induction, neuroprotection |

| Beta-FNA | μ antagonist; alters δ binding | Not specified | Irreversible μ antagonism, δ interaction |

| DALCE | δ1 antagonist (Ki unspecified) | Not specified | Reverses DPDPE-mediated effects |

- DPDPE vs. [D-Ala²,D-Leu⁵]Enkephalin : Both are DOR agonists, but DPDPE’s cyclic disulfide structure enhances metabolic stability and receptor specificity . The TFA salt form of DPDPE contrasts with unspecified salt forms of [D-Ala²,D-Leu⁵]enkephalin, which is primarily studied for neuroprotection and hibernation-linked effects .

- DPDPE vs. Beta-FNA : Beta-FNA is an irreversible MOR antagonist but paradoxically reduces delta ligand binding in vivo, suggesting receptor complex crosstalk . Unlike DPDPE, beta-FNA lacks DOR agonist activity and instead modulates delta receptor conformations indirectly .

- DPDPE vs. DALCE: DALCE acts as a delta1 antagonist, reversing DPDPE’s antinociceptive effects. This highlights the functional dichotomy between delta receptor subtypes (δ1 vs. δ2) .

Pharmacological and Functional Effects

- Neuroprotection : DPDPE and [D-Ala²,D-Leu⁵]enkephalin both promote neurogenesis and protect against excitotoxic damage, but DPDPE’s effects are more quantifiable due to standardized TFA salt formulations .

- Anticonvulsant Activity: DPDPE (140 nmol, i.c.v.) elevates seizure thresholds in electroshock models, an effect absent in non-selective ligands like beta-FNA .

Salt Form Considerations

- TFA Salt : DPDPE’s TFA salt ensures high purity (>95%) but may necessitate counterion exchange (e.g., to acetate) for cell-based assays to avoid TFA-induced cytotoxicity . In contrast, Aβ40 peptides are often supplied as HCl salts for enhanced biocompatibility .

- Synthesis and Purification : TFA is widely used in peptide synthesis due to its volatility and compatibility with HPLC, though methods like membrane extraction or ion exchange are employed to replace TFA in sensitive applications .

Structural and Metabolic Stability

Biological Activity

The delta-opioid receptor peptide trifluoroacetate salt is a compound that acts on the delta-opioid receptors (DOR), which are part of the G-protein-coupled receptor (GPCR) family. These receptors play a significant role in modulating pain, mood, and various physiological processes. This article reviews the biological activity of this compound, synthesizing findings from various studies to highlight its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Delta-opioid receptors primarily couple with G-proteins to mediate their effects. Upon activation by agonists like the this compound, these receptors inhibit adenylyl cyclase activity, leading to reduced cAMP levels and subsequent cellular responses. This mechanism is crucial for the analgesic effects associated with opioid receptor activation.

Agonist Potency and Selectivity

Research has shown that various peptides exhibit differing levels of potency and selectivity for delta-opioid receptors compared to other opioid receptors (mu and kappa). For instance, a study characterized several bifunctional peptides that demonstrated high agonistic activity at both delta and mu opioid receptors, with some showing selectivity for DOR over MOR (mu-opioid receptor) .

Table 1 summarizes the agonist activities of selected peptides:

| Peptide Name | DOR Agonist Activity | MOR Agonist Activity | Selectivity Ratio (DOR/MOR) |

|---|---|---|---|

| H-Tyr-D-Ala-Gly-Phe-Met-Pro-Leu-Trp-O-3,5-Bzl(CF3)2 | High | Moderate | 5:1 |

| H-Tyr-D-Ala-Gly-Phe-Nle-Pro-Leu-Trp-O-3,5-Bzl(CF3)2 | Excellent | Low | 10:1 |

Structural Insights

Recent studies utilizing cryo-electron microscopy have provided insights into how small-molecule agonists bind to delta-opioid receptors. The binding interactions involve hydrophobic contacts and salt bridges that stabilize the ligand-receptor complex. Specific residues within the receptor's binding pocket are critical for this interaction, influencing both affinity and efficacy .

Case Studies

- Analgesic Efficacy : In animal models, intrathecal administration of delta-opioid receptor peptides has been shown to produce significant antinociceptive effects in pain assays such as the hot-plate test. These effects were sensitive to opioid antagonists, confirming the involvement of opioid receptors in mediating analgesia .

- Tolerance Development : A study highlighted that antagonism at delta-opioid receptors could mitigate opioid tolerance, a common issue in chronic pain management. This suggests that delta-opioid receptor peptides may have a role in enhancing the efficacy of traditional opioids while reducing tolerance .

Synthesis and Characterization

The synthesis of delta-opioid receptor peptide trifluoroacetate salts typically involves solid-phase peptide synthesis methods. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Binding Affinity Studies

Binding affinity studies using radiolabeled ligands have demonstrated that certain delta-opioid receptor peptides exhibit high binding affinity for DOR compared to other opioid receptors. For instance, a study reported Ki values for selected peptides that indicate substantial selectivity towards DOR .

Table 2 provides a comparison of binding affinities:

| Compound Name | Ki (nM) for DOR | Ki (nM) for MOR | Selectivity |

|---|---|---|---|

| Compound A | 50 | 400 | 8:1 |

| Compound B | 30 | 600 | 20:1 |

Q & A

Basic: How does the trifluoroacetate (TFA) counterion influence experimental outcomes in delta-opioid receptor studies, and what methodological adjustments are recommended to mitigate its interference?

TFA salts are commonly used in peptide synthesis due to their stability during purification, but residual TFA can interfere with biological assays by altering pH, inducing cytotoxicity, or competing with binding interactions . For cell-based or in vivo studies, switch to alternative salt forms (e.g., acetate or HCl) to avoid TFA-related artifacts. If TFA removal is not feasible, implement dialysis (using 1 kDa MWCO membranes) or lyophilization with TFA-free buffers . Validate results with parallel experiments using TFA-free controls and measure intracellular pH changes in cell assays to confirm TFA neutrality .

Basic: What synthesis and purification methodologies are recommended for ensuring structural fidelity of delta-opioid receptor peptide TFA salt?

Solid-phase peptide synthesis (SPPS) is the gold standard, enabling stepwise assembly with Fmoc/t-Bu chemistry to preserve side-chain integrity . Post-synthesis, purify via reversed-phase HPLC using TFA-containing mobile phases (0.1% v/v) for optimal resolution . Confirm structural fidelity using mass spectrometry (MS) and circular dichroism (CD) to verify correct molecular weight and secondary structure .

Basic: How should researchers handle solubility challenges when reconstituting delta-opioid receptor peptide TFA salt for in vitro assays?

Start with small-scale solubility tests in buffers of varying pH (e.g., PBS, Tris-HCl) or additives (e.g., DMSO ≤5%, CHAPS). For hydrophobic peptides, use sonication (10–15 min, 4°C) or gentle heating (37°C). If precipitation persists, request custom formulations (e.g., acetate salts) or peptide conjugation to solubility-enhancing tags .

Advanced: What steps ensure batch-to-batch consistency in delta-opioid receptor peptide TFA salt for longitudinal studies?

Request lot-specific Certificates of Analysis (COA) detailing purity (>95% by HPLC), peptide content (via amino acid analysis), and residual TFA levels . For sensitive assays (e.g., calcium flux measurements), specify additional QC parameters:

- Peptide content analysis to normalize concentrations across batches.

- Residual solvent screening (e.g., acetonitrile <0.1%).

- TFA quantification (e.g., ion chromatography) to ensure <1% residual TFA .

Advanced: How can researchers optimize binding assays to account for TFA-induced artifacts in delta-opioid receptor studies?

TFA may compete with receptor-ligand interactions by altering electrostatic profiles. To mitigate:

- Use surface plasmon resonance (SPR) with running buffers containing 0.01% Tween-20 to minimize non-specific binding.

- Compare dose-response curves of TFA salt vs. acetate salt preparations to identify TFA-specific deviations.

- Normalize binding affinity (Kd) calculations using peptide content from amino acid analysis rather than total mass .

Advanced: What environmental safety protocols are required for TFA waste generated during delta-opioid receptor peptide experiments?

TFA is a persistent environmental pollutant with high water solubility. Collect waste in sealed containers labeled "TFA-contaminated" and collaborate with certified waste management services for neutralization (e.g., alkaline hydrolysis at 120°C) . Document disposal methods in compliance with local regulations (e.g., OSHA, EPA) .

Advanced: How do salt form variations (TFA vs. acetate) impact pharmacological data interpretation in comparative agonist studies?

TFA salts increase peptide hydrophobicity, potentially altering membrane permeability and receptor binding kinetics. When comparing salt forms:

- Normalize molar concentrations using peptide content (not total mass), as TFA contributes to mass but not bioactivity .

- Perform stability assays (e.g., serum half-life) to assess salt-dependent degradation.

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently of salt effects .

Advanced: What analytical strategies resolve contradictions in delta-opioid receptor peptide activity across studies with varying TFA content?

Discrepancies may arise from unaccounted TFA interference or peptide content variability. To resolve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.